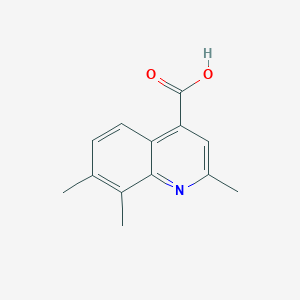

2,7,8-trimethylquinoline-4-carboxylic Acid

Übersicht

Beschreibung

2,7,8-Trimethylquinoline-4-carboxylic acid: is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of three methyl groups at positions 2, 7, and 8, along with a carboxylic acid group at position 4, makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2,7,8-trimethylquinoline-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,7,8-trimethylquinoline.

Oxidation: The methyl groups at positions 2, 7, and 8 are introduced through alkylation reactions. The quinoline ring is then oxidized to introduce the carboxylic acid group at position 4.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.

Industrial Production Methods:

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process includes:

Bulk Alkylation: Large-scale alkylation reactions to introduce methyl groups.

Controlled Oxidation: Industrial oxidizing agents and conditions to ensure efficient conversion to the carboxylic acid derivative.

Automated Purification: Use of automated chromatography systems for large-scale purification.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Dehydrogenative Coupling

A palladium-catalyzed reaction using PdCl₂(CH₃CN)₂ and oxidants like PhCO₃tBu or Cu(OAc)₂ facilitates the formation of quinoline scaffolds. This method allows for the incorporation of substituents at position 4 .

Reaction Conditions:

-

Catalyst: PdCl₂(CH₃CN)₂ (20 mol%)

-

Oxidant: PhCO₃tBu (1.2 equiv.) + Cu(OAc)₂ (5 mol%)

-

Solvent: DMF

Manganese(III) Acetate-Mediated Aromatization

Manganese(III) acetate enables the aromatization of dihydroquinolinone precursors, converting them into fully aromatic quinoline derivatives. For example:

-

Starting Material: 2,4,7-Trimethyl-7,8-dihydroquinolinone

-

Reagent: KMnO₄ (3 mmol) in benzene-acetic acid (10:1)

-

Conditions: Boiling under reflux, followed by neutralization with NaHCO₃ and purification via flash chromatography .

Yield: 43% for 2,4,7-trimethylquinoline-5-ol (analogous compound) .

Esterification

The carboxylic acid group undergoes esterification in the presence of alcohol and acid catalysts (e.g., H₂SO₄). For example:

Reaction:

RCOOH + R’OH → RCOOR’ + H₂O

Conditions:

Amidation

The carboxylic acid reacts with amines to form amides. For example:

Reaction:

RCOOH + R’NH₂ → RCONHR’ + H₂O

Conditions:

-

Coupling agent: CDI (1.2 equiv.)

-

Base: Et₃N (1 equiv.)

-

Solvent: DMF

Electrophilic Substitution

The aromatic rings (quinoline and methyl groups) participate in electrophilic substitution reactions, such as nitration or sulfonation.

Antimicrobial Activity

Analogs of 2,7,8-trimethylquinoline-4-carboxylic acid exhibit antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. For example:

Enzyme Inhibition

Quinoline derivatives with carboxylic acid groups are candidates for enzyme inhibition studies , particularly for targets like COX-2 or kinase enzymes .

NMR and IR Spectroscopy

-

¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃); 2.70 (s, 3H, CH₃); 2.93 (s, 3H, CH₃); 6.93–7.22 (m, 3H, ArH); 8.12 (br s, 1H, OH) .

-

IR (cm⁻¹): 3420 (OH stretch); absence of ~1720 cm⁻¹ (C=O stretch) .

Mass Spectrometry

This compound’s synthesis and reactivity highlight its potential in medicinal chemistry and materials science, driven by its versatile quinoline scaffold and functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been investigated for its role as a bioisostere of pyridines, which are significant in drug design and development. Its derivatives have shown promise in modulating biological activities, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. These modulators are crucial for treating cystic fibrosis by restoring the function of defective CFTR proteins .

Case Study: CFTR Modulation

- Research Findings : A study highlighted the use of 2,7,8-trimethylquinoline-4-carboxylic acid derivatives as potential CFTR modulators that can enhance the activity of the CFTR protein. This is particularly important for patients with mutations that impair protein folding and trafficking .

- Mechanism : The compound's ability to form pharmaceutically acceptable salts enhances its solubility and bioavailability, making it suitable for therapeutic applications.

Catalytic Applications

The compound has also been utilized in catalytic processes. Recent research has focused on its role as a catalyst in organic synthesis reactions. For instance, it has been used in the synthesis of polyhydroquinolines and dihydroquinazolinones under environmentally friendly conditions .

Case Study: Catalytic Synthesis

- Synthesis Details : The compound was employed in a heterogeneous catalytic system involving hercynite@sulfuric acid as a support material. This system facilitated the synthesis of various substituted polyhydroquinolines with yields ranging from 86% to 98% .

- Optimization : Reaction conditions were optimized for temperature, catalyst loading, and solvent choice, demonstrating the compound's versatility in facilitating chemical transformations.

Biological Evaluations

Biological studies have assessed the antimicrobial and antifungal properties of quinoline derivatives, including this compound. These evaluations are essential for identifying new therapeutic agents against resistant strains of pathogens.

Case Study: Antimicrobial Activity

- Research Findings : The compound was tested against various microbial strains and showed significant antimicrobial activity. This positions it as a potential candidate for developing new antibiotics or antifungal agents .

- Mechanism of Action : The mechanism is believed to involve interference with microbial cell wall synthesis or function, although further studies are needed to elucidate specific pathways.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,7,8-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways: It may modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Quinoline-4-carboxylic acid: Lacks the methyl groups at positions 2, 7, and 8.

2,7-Dimethylquinoline-4-carboxylic acid: Lacks the methyl group at position 8.

8-Methylquinoline-4-carboxylic acid: Lacks the methyl groups at positions 2 and 7.

Uniqueness:

2,7,8-Trimethylquinoline-4-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2,7,8-trimethylquinoline-4-carboxylic acid (TMCAD) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TMCAD is characterized by its quinoline structure, which consists of a fused benzene and pyridine ring. The compound includes three methyl groups at the 2, 7, and 8 positions and a carboxylic acid group at the 4 position. Its molecular formula is C₁₃H₁₇N₁O₄, with a molecular weight of approximately 251.28 g/mol. It typically exists as a dihydrate, incorporating two water molecules in its crystalline form.

Antioxidant Properties

TMCAD has been investigated for its potential antioxidant properties . Compounds with similar structures have demonstrated the ability to modulate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This suggests that TMCAD may also play a role in protecting cells from oxidative damage .

Antimicrobial and Anticancer Activities

Research indicates that TMCAD may possess antimicrobial and anticancer activities. Similar quinoline derivatives have shown effectiveness against various bacterial strains and cancer cell lines, suggesting that TMCAD could be explored for its therapeutic potential in these areas.

The precise mechanism of action for TMCAD remains under investigation. However, it is believed to involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest that TMCAD may act as an inhibitor or modulator in various biochemical pathways, potentially affecting enzyme activity related to oxidative stress and cellular signaling.

Case Studies and Experimental Results

- Antitrypanosomal Activity : A study on derivatives of quinoline demonstrated significant growth inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness. While TMCAD was not the primary focus of this study, the findings support the potential for quinoline derivatives to exhibit similar antiparasitic effects through mechanisms involving oxidative stress .

- Cell Cycle Arrest : In related research on quinoline compounds, it was observed that certain derivatives could induce cell cycle arrest in cancer cells, leading to reduced proliferation. This effect is hypothesized to be linked to oxidative stress mechanisms similar to those proposed for TMCAD .

Comparative Analysis with Related Compounds

To better understand the potential of TMCAD, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Quinolinecarboxylic Acid | Quinoline structure with one carboxyl group | Known for antibacterial properties |

| 2-Methylquinoline | Quinoline structure with one methyl group | Exhibits anti-inflammatory activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used as a chelating agent in metal ion detection |

The unique arrangement of methyl groups in TMCAD may enhance its biological activity compared to these structurally similar compounds.

Eigenschaften

IUPAC Name |

2,7,8-trimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQOZCJRHHXDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360702 | |

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-46-7 | |

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.